molecular formula C9H8FNO3 B14850801 (4-Acetyl-6-fluoropyridin-2-YL)acetic acid

(4-Acetyl-6-fluoropyridin-2-YL)acetic acid

Cat. No.: B14850801
M. Wt: 197.16 g/mol
InChI Key: QCWQOSXVMZXGIK-UHFFFAOYSA-N
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Description

(4-Acetyl-6-fluoropyridin-2-YL)acetic acid is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of fluorine in the pyridine ring significantly alters the compound’s reactivity and stability, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Acetyl-6-fluoropyridin-2-YL)acetic acid typically involves the introduction of a fluorine atom into the pyridine ring, followed by acetylation and carboxylation. One common method involves the reaction of 4-acetylpyridine with a fluorinating agent such as Selectfluor. The resulting 4-acetyl-6-fluoropyridine is then subjected to a carboxylation reaction using a suitable carboxylating agent like carbon dioxide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Acetyl-6-fluoropyridin-2-YL)acetic acid undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-Carboxy-6-fluoropyridin-2-YL)acetic acid.

    Reduction: (4-Hydroxy-6-fluoropyridin-2-YL)acetic acid.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Acetyl-6-fluoropyridin-2-YL)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties due to the presence of fluorine.

Mechanism of Action

The mechanism of action of (4-Acetyl-6-fluoropyridin-2-YL)acetic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Acetylpyridine: Lacks the fluorine atom, making it less reactive and stable compared to (4-Acetyl-6-fluoropyridin-2-YL)acetic acid.

    6-Fluoropyridine-2-carboxylic acid: Similar fluorinated pyridine derivative but lacks the acetyl group, affecting its chemical properties and reactivity.

Uniqueness

This compound is unique due to the presence of both the acetyl and fluorine groups, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C9H8FNO3

Molecular Weight

197.16 g/mol

IUPAC Name

2-(4-acetyl-6-fluoropyridin-2-yl)acetic acid

InChI

InChI=1S/C9H8FNO3/c1-5(12)6-2-7(4-9(13)14)11-8(10)3-6/h2-3H,4H2,1H3,(H,13,14)

InChI Key

QCWQOSXVMZXGIK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC(=C1)F)CC(=O)O

Origin of Product

United States

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